

# An In-Depth Technical Guide to the Spectroscopic Data of 7-O-Methylaromadendrin

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## Compound of Interest

Compound Name: 6-Methyl-7-O-methylaromadendrin

Cat. No.: B13834030

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 7-O-methylaromadendrin, a flavonoid of significant interest to researchers in natural product chemistry and drug development. It is important to note that while the initial query specified "**6-Methyl-7-O-methylaromadendrin**," the available scientific literature predominantly refers to "7-O-methylaromadendrin." This document will focus on the latter, presenting its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with experimental protocols and a biosynthetic pathway visualization.

## Spectroscopic Data Presentation

The structural elucidation of 7-O-methylaromadendrin has been accomplished through various spectroscopic techniques. The quantitative data from these analyses are summarized below for clarity and comparative purposes.

Table 1: NMR Spectroscopic Data for 7-O-methylaromadendrin

<sup>1</sup> H NMR (500 MHz, MeOD)		<sup>13</sup> C NMR (125 MHz, MeOD)	
Position	δ (ppm)	Position	δ (ppm)
H-2	5.04 (d, J = 11.4 Hz)	C-2	84.2
H-3	4.58 (d, J = 11.4 Hz)	C-3	73.1
H-6	6.18 (d, J = 2.0 Hz)	C-4	197.2
H-8	6.39 (d, J = 2.0 Hz)	C-5	162.2
H-2', H-6'	7.74 (d, J = 2.1 Hz)	C-6	99.4
H-3', H-5'	6.88 (d, J = 8.3 Hz)	C-7	165.0
7-OCH <sub>3</sub>	3.78 (s)	C-8	94.6
C-9	158.9		
C-10	104.7		
C-1'	118.5		
C-2'	157.4		
C-3'	117.3		
C-4'	133.1		
C-5'	120.2		
C-6'	129.1		
7-OCH <sub>3</sub>	56.0		
Data sourced from references[1][2][3].			

Table 2: Mass Spectrometry (MS) Data for 7-O-methylaromadendrin

Technique	Ion/Fragment	m/z
LC-MS	$[M+H]^+$	303.0863
GC-MS (TMS derivative)	$[M-CH_3]^+$	503
GC-MS (TMS derivative)	B-ring fragment	179
Data sourced from references[3][4][5].		

Table 3: Infrared (IR) Spectroscopy Data for 7-O-methylaromadendrin

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H (hydroxyl)	3500-3200 (broad)
C=O (carbonyl)	1680-1650
C=C (aromatic)	1600-1450
C-O (ether)	1300-1000

Note: Specific experimental IR data for 7-O-methylaromadendrin is not readily available in the cited literature. This table presents expected ranges for the functional groups present in the molecule.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural determination. The following sections detail the methodologies typically employed.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of purified 7-O-methylaromadendrin is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d<sub>4</sub> (MeOD) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). The solution is then transferred to a 5 mm NMR tube.

- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 500 MHz (or higher) spectrometer. For  $^1\text{H}$  NMR, standard parameters include a  $30^\circ$  pulse angle, a 2-second relaxation delay, and 16-32 scans. For  $^{13}\text{C}$  NMR, a  $90^\circ$  pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

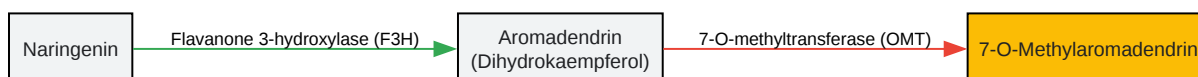
## Mass Spectrometry Protocol

- **Liquid Chromatography-Mass Spectrometry (LC-MS):** A solution of the compound in a suitable solvent (e.g., methanol) is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF). A gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid, is often used to achieve separation on a C18 column. The mass spectrometer is operated in positive ion mode to detect the protonated molecule  $[\text{M}+\text{H}]^+$ .
- **Gas Chromatography-Mass Spectrometry (GC-MS):** For GC-MS analysis, the flavonoid is typically derivatized to increase its volatility. This is often achieved by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then injected into the GC, where it is separated on a capillary column before being ionized and detected by the mass spectrometer.

## Mandatory Visualizations

### Biosynthetic Pathway of 7-O-Methylaromadendrin

The biosynthesis of 7-O-methylaromadendrin in organisms like *E. coli* can be engineered to proceed from the precursor naringenin.[3][6] This enzymatic conversion is a two-step process.

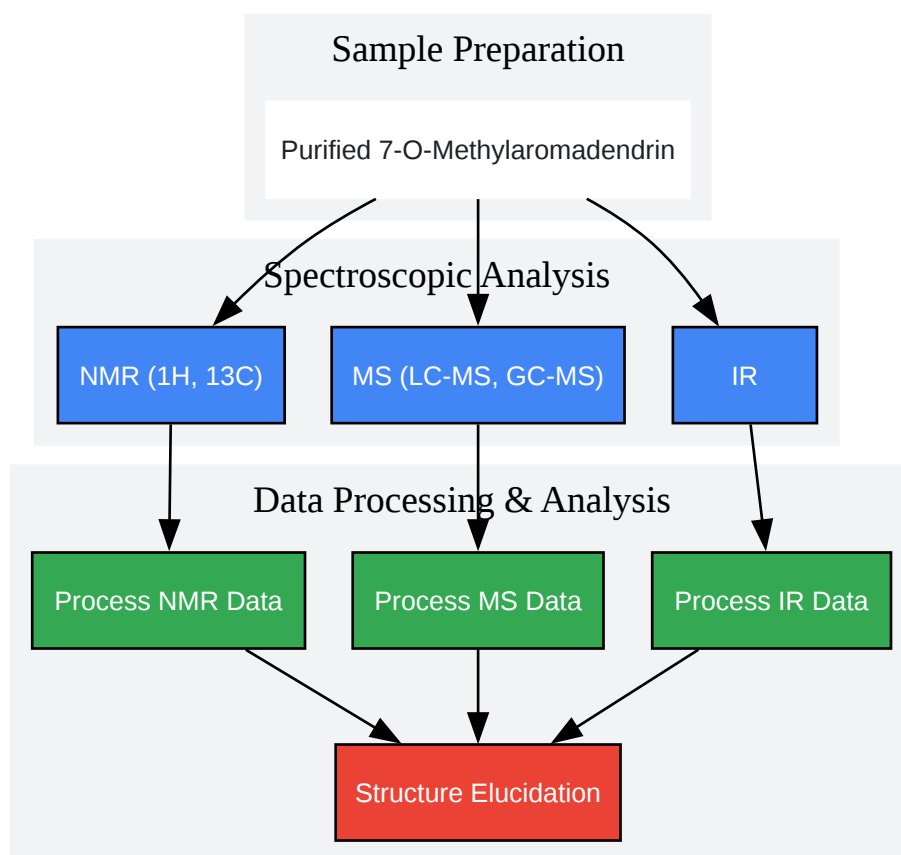


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Caption: Enzymatic synthesis of 7-O-methylaromadendrin from naringenin.

## Spectroscopic Data Acquisition Workflow

The logical flow of acquiring and processing spectroscopic data for the characterization of a natural product like 7-O-methylaromadendrin is outlined below.



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